

# commercial suppliers of (S)-2-Amino-3-benzyloxy-1-propanol

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## Compound of Interest

**Compound Name:** (S)-2-Amino-3-benzyloxy-1-propanol

**Cat. No.:** B147290

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An In-depth Technical Guide to Sourcing and Utilizing **(S)-2-Amino-3-benzyloxy-1-propanol**

## Authored by a Senior Application Scientist

This guide provides research scientists and drug development professionals with a comprehensive overview of **(S)-2-Amino-3-benzyloxy-1-propanol**, a critical chiral building block. Our focus extends beyond a simple supplier list to cover technical specifications, quality considerations, and practical applications, ensuring readers can confidently source and integrate this versatile compound into their research and development workflows.

## Introduction: The Strategic Importance of (S)-2-Amino-3-benzyloxy-1-propanol

**(S)-2-Amino-3-benzyloxy-1-propanol**, also known as O-Benzyl-D-serinol, is a chiral amino alcohol valued for its role in asymmetric synthesis. Its distinct stereochemistry and bifunctional nature—possessing both a primary amine and a primary hydroxyl group—make it an essential precursor in the development of complex, biologically active molecules. The benzyl ether provides a stable protecting group for the hydroxyl function of the serine backbone, which can be selectively removed under specific conditions. This structural motif is particularly prevalent in the synthesis of protease inhibitors and antiviral agents, where precise stereochemical control is paramount for therapeutic efficacy.<sup>[1]</sup> This guide aims to provide a detailed technical

resource for researchers, covering supplier information, quality assessment, and key applications.

## Core Chemical and Physical Properties

A thorough understanding of the physicochemical properties of **(S)-2-Amino-3-benzyloxy-1-propanol** is fundamental for its effective use in synthesis. The compound is typically available as the free base or as a hydrochloride salt, which can affect its solubility and handling characteristics.

| Property           | Value  | Source(s) |
|--------------------|--|-----------|
| CAS Number         | 58577-88-1 (free base);<br>61366-43-6 (HCl salt)     | [2][3]    |
| Molecular Formula  | $C_{10}H_{15}NO_2$                                   | [2]       |
| Molecular Weight   | 181.23 g/mol (free base);<br>217.69 g/mol (HCl salt) | [1][2]    |
| Appearance         | Viscous Liquid or Low Melting Solid                  | [4][5]    |
| Melting Point      | 135-146 °C (literature value, may vary)              | [4]       |
| Boiling Point      | ~340 °C at 760 mmHg                                  | [4]       |
| Purity             | Typically ≥95% to 98+%                               | [1][2][3] |
| Storage Conditions | 4°C, protect from light, inert atmosphere            | [1][4]    |

## Commercial Suppliers and Product Variants

A variety of chemical suppliers offer **(S)-2-Amino-3-benzyloxy-1-propanol**, often with differing purity grades and in various salt forms. The choice of supplier may depend on factors such as required purity, scale, and availability of technical documentation like a Certificate of Analysis (CoA).

| Supplier                                     | Product Name/Variant                             | Purity        | CAS Number |
|--|--|---------------|------------|
| Sigma-Aldrich<br>(MilliporeSigma)            | (S)-2-Amino-3-(benzyloxy)propan-1-ol             | 98%           | 58577-88-1 |
| Thermo Scientific Chemicals                  | (S)-2-Amino-3-benzyloxy-1-propanol hydrochloride | 98+%          | 61366-43-6 |
| Toronto Research Chemicals (TRC)             | (S)-(-)-2-Amino-3-Benzyloxy-1-Propanol           | Not specified | 58577-88-1 |
| ChemScene LLC                                | (S)-2-Amino-3-(benzyloxy)propan-1-ol             | 98%           | 58577-88-1 |
| Alfa Aesar                                   | (S)-(-)-2-AMino-3-benzyloxy-1-propanol, 98+%     | 98+%          | 58577-88-1 |
| Bide Pharmatech Ltd.                         | (S)-2-AMINO-3-BENZYLOXY-1-PROPANOL               | Not specified | 58577-88-1 |
| Jiangsu Aikon Biopharmaceutical R&D co.,Ltd. | (S)-(-)-2-Amino-3-benzyloxy-1-propanol           | 95%           | 58577-88-1 |

This list is not exhaustive, and numerous other suppliers can be found on chemical marketplace platforms like ChemicalBook.<sup>[2][6]</sup> Researchers should always request the lot-specific CoA to verify purity and stereochemical integrity.

## Quality Control and Analytical Verification

The utility of **(S)-2-Amino-3-benzyloxy-1-propanol** as a chiral building block is contingent on its chemical and enantiomeric purity. The presence of the (R)-enantiomer or other impurities can lead to undesired side products and significantly impact the stereochemical outcome of a synthesis.

### Self-Validating Protocol for Incoming Material:

- Documentation Review: Always obtain the Certificate of Analysis (CoA) from the supplier.[4] This document should provide key analytical data, including purity (typically determined by HPLC or GC) and identity confirmation (e.g., by  $^1\text{H}$  NMR).
- Identity Confirmation: An in-house  $^1\text{H}$  NMR spectrum should be acquired and compared against reference spectra or the supplier's data to confirm the chemical structure.
- Purity Assessment: High-Performance Liquid Chromatography (HPLC) using a chiral column is the gold standard for determining enantiomeric purity (e.g., enantiomeric excess, ee%). This is a critical step to ensure the stereochemical integrity of the starting material.
- Physical Properties: Verify the physical appearance and, if necessary, the melting point, comparing it to literature values.[4]

Caption: Quality control workflow for incoming **(S)-2-Amino-3-benzyloxy-1-propanol**.

## Synthetic Routes and Potential Impurities

**(S)-2-Amino-3-benzyloxy-1-propanol** is commonly synthesized from D-serine. A general synthetic pathway involves the protection of the amino group, benzylation of the side-chain hydroxyl group, and subsequent reduction of the carboxylic acid to the primary alcohol.



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Caption: Generalized synthetic pathway to **(S)-2-Amino-3-benzyloxy-1-propanol** from D-serine.

Potential impurities may include the starting material (D-serine), the (R)-enantiomer if the starting material's chirality is compromised, and byproducts from the protection/deprotection steps. Understanding the synthetic route can aid in identifying potential impurities during quality control analysis.

# Applications in Medicinal Chemistry and Drug Development

The primary application of **(S)-2-Amino-3-benzyloxy-1-propanol** is as a chiral building block in the synthesis of pharmaceuticals.<sup>[1]</sup> Its structure is a key component of peptidomimetics and other complex molecules where the stereochemistry is crucial for biological activity.

- **Protease Inhibitors:** The amino alcohol moiety can be incorporated into structures designed to mimic the transition state of peptide cleavage by proteases, making it a valuable component in the development of inhibitors for enzymes like HIV protease.
- **Antiviral Agents:** Its use extends to the synthesis of various antiviral compounds where specific stereoisomers are required for activity.<sup>[1]</sup>
- **Chiral Ligands:** The molecule can serve as a precursor for chiral ligands used in asymmetric catalysis, further highlighting its versatility in stereoselective synthesis.

## Safe Handling and Storage

Proper handling and storage are crucial to maintain the quality and integrity of **(S)-2-Amino-3-benzyloxy-1-propanol** and to ensure laboratory safety.

- **Hazard Statements:** The compound and its hydrochloride salt are associated with hazard statements such as H314 (Causes severe skin burns and eye damage) and H315/H319/H335 (Causes skin/serious eye/respiratory irritation).<sup>[3][7]</sup>
- **Precautionary Measures:** Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.<sup>[7]</sup> Handle in a well-ventilated area or a fume hood.
- **Storage:** Store in a tightly sealed container in a cool, dry place, often recommended at 4°C or under an inert atmosphere to prevent degradation.<sup>[1][4]</sup>

## Conclusion

**(S)-2-Amino-3-benzyloxy-1-propanol** is a high-value chiral building block with significant applications in pharmaceutical research and development. The selection of a reliable

commercial supplier is the first step in ensuring the success of synthetic campaigns that utilize this compound. Researchers must complement careful sourcing with rigorous in-house quality control to verify both chemical purity and, most importantly, enantiomeric integrity. By following the guidelines outlined in this technical guide, scientists can confidently procure and utilize this essential molecule to advance their drug discovery programs.

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